molecular formula C9H18N2O3 B14761654 N-(2-Aminopropanoyl)norleucine

N-(2-Aminopropanoyl)norleucine

Cat. No.: B14761654
M. Wt: 202.25 g/mol
InChI Key: RSIYBPVKRVHPQK-MLWJPKLSSA-N
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Description

N-(2-Aminopropanoyl)norleucine is a synthetic amino acid derivative It is structurally characterized by the presence of an amino group attached to the second carbon of the propanoyl group, which is further linked to norleucine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminopropanoyl)norleucine typically involves the reaction of norleucine with 2-aminopropanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dimethylformamide (DMF) and a temperature range of 0-25°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms. For instance, Escherichia coli strains can be engineered to overexpress specific enzymes that catalyze the formation of this compound from precursor molecules like norleucine and 2-aminopropanoic acid .

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminopropanoyl)norleucine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carbonyl group in the propanoyl moiety can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides under basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino acid derivatives.

Scientific Research Applications

N-(2-Aminopropanoyl)norleucine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Aminopropanoyl)norleucine involves its incorporation into peptides and proteins, where it can influence the structure and function of these biomolecules. It may interact with specific molecular targets, such as enzymes, and modulate their activity by altering the conformation of the active site or by participating in catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Aminopropanoyl)norleucine is unique due to its specific structural features, which allow it to be incorporated into peptides and proteins in a manner that can modulate their function. This makes it a valuable tool in protein engineering and drug discovery, where precise control over protein structure and activity is essential .

Properties

Molecular Formula

C9H18N2O3

Molecular Weight

202.25 g/mol

IUPAC Name

(2S)-2-(2-aminopropanoylamino)hexanoic acid

InChI

InChI=1S/C9H18N2O3/c1-3-4-5-7(9(13)14)11-8(12)6(2)10/h6-7H,3-5,10H2,1-2H3,(H,11,12)(H,13,14)/t6?,7-/m0/s1

InChI Key

RSIYBPVKRVHPQK-MLWJPKLSSA-N

Isomeric SMILES

CCCC[C@@H](C(=O)O)NC(=O)C(C)N

Canonical SMILES

CCCCC(C(=O)O)NC(=O)C(C)N

Origin of Product

United States

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